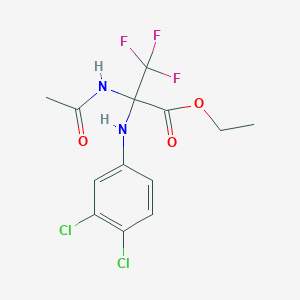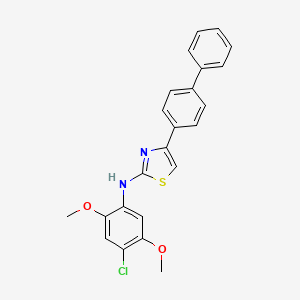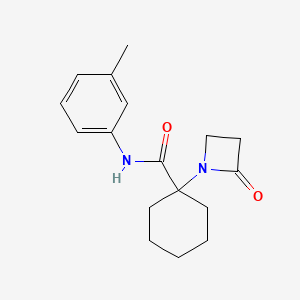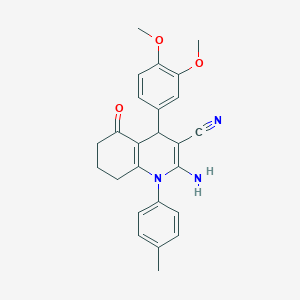![molecular formula C15H13BrClNO B11535849 4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol](/img/structure/B11535849.png)
4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol is an organic compound characterized by the presence of bromine, chlorine, and a Schiff base linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-bromo-2-chlorophenol and 2,5-dimethylbenzaldehyde.
Formation of Schiff Base: The key step involves the condensation of 4-bromo-2-chlorophenol with 2,5-dimethylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the Schiff base linkage.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can replace the halogen atoms under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.
Biology and Medicine
This compound’s Schiff base linkage is of interest in medicinal chemistry for its potential biological activities. Schiff bases are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.
Industry
In the materials science industry, this compound can be used in the development of new polymers and resins. Its ability to form stable complexes with metals makes it useful in catalysis and as a ligand in coordination chemistry.
Mecanismo De Acción
The biological activity of 4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol is primarily due to its Schiff base linkage. This linkage can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-chlorophenol: Shares the halogenated phenol structure but lacks the Schiff base linkage.
2,5-Dimethylbenzaldehyde: Contains the aldehyde group necessary for Schiff base formation but lacks the halogenated phenol structure.
Schiff Bases: A broad class of compounds with similar imine linkages but varying substituents.
Uniqueness
4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol is unique due to its combination of halogenated phenol and Schiff base linkage
Propiedades
Fórmula molecular |
C15H13BrClNO |
|---|---|
Peso molecular |
338.62 g/mol |
Nombre IUPAC |
4-bromo-2-chloro-6-[(2,5-dimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H13BrClNO/c1-9-3-4-10(2)14(5-9)18-8-11-6-12(16)7-13(17)15(11)19/h3-8,19H,1-2H3 |
Clave InChI |
OWYRFXBJSDGECW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)N=CC2=C(C(=CC(=C2)Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(2,4-dimethoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11535772.png)
![1,5-dimethyl-4-({(E)-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11535776.png)
![4-amino-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11535779.png)
![2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11535783.png)
![(3E)-N-(2-methoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11535785.png)
![4-[(E)-[(3-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11535795.png)
![N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11535800.png)


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B11535814.png)

![N-cyclohexyl-2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11535823.png)


